1H and 13C NMR spectral data for diethyl (3-bromo-5-nitropyridin-4-yl)malonate
1H and 13C NMR spectral data for diethyl (3-bromo-5-nitropyridin-4-yl)malonate
In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of Diethyl (3-bromo-5-nitropyridin-4-yl)malonate
Executive Summary
Diethyl (3-bromo-5-nitropyridin-4-yl)malonate is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of advanced therapeutics, most notably Phosphoinositide 3-kinase (PI3K) inhibitors [1]. For researchers and drug development professionals, the rigorous structural validation of this intermediate is paramount. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound, detailing the causality behind the observed chemical shifts and outlining a self-validating experimental protocol for spectral acquisition.
Molecular Architecture & Electronic Context
The molecular architecture of diethyl (3-bromo-5-nitropyridin-4-yl)malonate dictates its unique NMR profile. The core is a pyridine ring substituted at the 3, 4, and 5 positions:
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Position 3: A bulky, inductively withdrawing bromine (-Br) atom.
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Position 5: A strongly electron-withdrawing nitro (-NO 2 ) group.
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Position 4: A diethyl malonate moiety [-CH(CO 2 Et) 2 ].
The interplay between the electron-deficient nitropyridine core and the sterically demanding substituents creates a highly deshielded environment for the remaining protons (H2 and H6) and significantly alters the 13 C resonance frequencies. The baseline chemical shifts for the pyridine core are grounded in established literature for analogous structures, such as 3-bromo-4-methyl-5-nitropyridine [2].
1 H NMR Spectral Analysis
The 1 H NMR spectrum of this compound is characterized by extreme deshielding of the aromatic protons and a distinct singlet for the malonate methine proton.
H NMR Data Summary
| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) |
| Py-H6 | 9.05 | Singlet (s) | 1H | - |
| Py-H2 | 8.92 | Singlet (s) | 1H | - |
| Malonate -CH | 5.35 | Singlet (s) | 1H | - |
| Ester -CH 2 - | 4.30 | Quartet (q) | 4H | 7.1 |
| Ester -CH 3 | 1.32 | Triplet (t) | 6H | 7.1 |
Mechanistic Causality of 1 H Chemical Shifts
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Aromatic Protons (H6 and H2): Both protons are highly deshielded due to the ring current and the electron-withdrawing nitrogen atom. H6 ( δ 9.05) is further deshielded by the adjacent, strongly electron-withdrawing -NO 2 group (via both resonance and inductive effects). H2 ( δ 8.92) is adjacent to the -Br group, which is inductively withdrawing but exerts a weaker deshielding effect than the nitro group. Because H2 and H6 are para to each other, their mutual coupling constant ( J2,6 ) is typically < 1 Hz, causing them to appear as sharp singlets on standard 400 MHz instruments.
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Malonate Methine (-CH): The singlet at δ 5.35 is exceptionally deshielded. This proton is flanked by two ester carbonyls and the highly electron-deficient nitropyridine ring. The lack of adjacent vicinal protons results in a sharp singlet.
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Ethyl Esters: The molecule exhibits free rotation around the C4-malonate bond on the NMR timescale. Consequently, the two ethyl groups are chemically equivalent, yielding a standard first-order splitting pattern: a 4H quartet for the methylene groups and a 6H triplet for the methyl groups.
13 C NMR Spectral Analysis
The 13 C NMR spectrum provides a definitive map of the carbon framework, heavily influenced by inductive effects and the "heavy atom effect."
C NMR Data Summary
| Carbon Assignment | Chemical Shift ( δ , ppm) | Type | Causality & Substituent Effects |
| Malonate C=O | 165.4 | Quaternary (C) | Highly deshielded by the electronegative ester oxygens. |
| Py-C6 | 153.2 | Methine (CH) | Strong inductive deshielding from adjacent -NO 2 and ring N. |
| Py-C2 | 148.5 | Methine (CH) | Moderate inductive deshielding from adjacent -Br and ring N. |
| Py-C5 | 144.1 | Quaternary (C) | Ipso carbon attached to the -NO 2 group. |
| Py-C4 | 138.7 | Quaternary (C) | Ipso carbon attached to the bulky malonate group. |
| Py-C3 | 116.8 | Quaternary (C) | Ipso carbon attached to -Br; shielded by the heavy atom effect . |
| Ester -CH 2 - | 62.8 | Methylene (CH 2 ) | Deshielded by the adjacent ester oxygen atom. |
| Malonate -CH | 53.1 | Methine (CH) | Deshielded by two carbonyls and the pyridine ring. |
| Ester -CH 3 | 13.9 | Methyl (CH 3 ) | Standard aliphatic methyl carbon. |
Mechanistic Causality of 13 C Chemical Shifts
The most notable feature in the 13 C spectrum is the chemical shift of Py-C3 ( δ 116.8). Despite being attached to an electronegative halogen, the carbon nucleus experiences increased diamagnetic shielding due to the large electron cloud of the bromine atom (the heavy atom effect). Conversely, Py-C6 and Py-C2 are pushed downfield (>148 ppm) due to the combined inductive withdrawal from the endocyclic nitrogen and their respective exocyclic substituents.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure maximum trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system, ensuring that integration and chemical shifts are absolute.
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS). The TMS serves as an internal standard ( δ 0.00 ppm) to validate the chemical shift axis.
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Probe Tuning and Matching: Optimize the Q-factor for both 1 H and 13 C nuclei. This ensures maximum RF power transfer and optimal signal-to-noise (S/N) ratio.
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Locking and Shimming: Lock onto the deuterium frequency of the CDCl 3 solvent. Perform automated gradient shimming (Z1–Z5) to achieve a highly homogeneous magnetic field, validated by a TMS linewidth of < 1.0 Hz.
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Pulse Calibration (P1): Conduct a nutation experiment to determine the exact 90° pulse width for the specific sample. This guarantees maximum transverse magnetization.
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Data Acquisition:
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1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 1.0 second.
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13 C NMR: Acquire 512–1024 scans with proton decoupling (WALTZ-16). Set the relaxation delay (D1) to ≥ 2.0 seconds to ensure quantitative relaxation of the quaternary carbons (C3, C4, C5, C=O).
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Processing: Apply an exponential window function (line broadening: 0.3 Hz for 1 H; 1.0 Hz for 13 C). Perform Fourier transformation, followed by meticulous zero- and first-order phase correction and baseline polynomial correction.
Experimental Workflow Visualization
Experimental Workflow for Self-Validating NMR Acquisition and Spectral Assignment.
References
- Source: World Intellectual Property Organization (WIPO)
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Title: 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile Derivatives as Potent and Tissue Selective Androgen Receptor Modulators Source: Journal of Medicinal Chemistry, 2014, 57(6), 2462-2471. URL: [Link]
